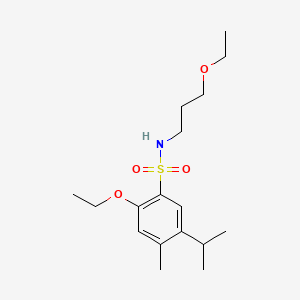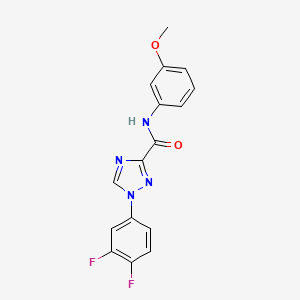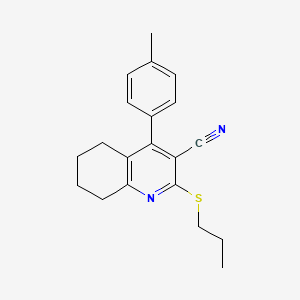![molecular formula C18H21NO4 B13371112 [4-({[2-(4-Methoxyphenyl)ethyl]amino}methyl)phenoxy]acetic acid](/img/structure/B13371112.png)
[4-({[2-(4-Methoxyphenyl)ethyl]amino}methyl)phenoxy]acetic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
[4-({[2-(4-Methoxyphenyl)ethyl]amino}methyl)phenoxy]acetic acid is an organic compound with a complex structure that includes a methoxyphenyl group, an ethylamino group, and a phenoxyacetic acid moiety
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of [4-({[2-(4-Methoxyphenyl)ethyl]amino}methyl)phenoxy]acetic acid typically involves multiple steps, starting with the preparation of intermediate compounds. One common method includes the reaction of 4-methoxyphenylacetic acid with ethylamine to form an intermediate, which is then further reacted with phenoxyacetic acid under controlled conditions to yield the final product. The reaction conditions often involve the use of catalysts and solvents to facilitate the reactions and improve yields.
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high purity and yield. Techniques such as continuous flow reactors and automated synthesis systems can be employed to enhance efficiency and scalability.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the methoxyphenyl group, leading to the formation of quinone derivatives.
Reduction: Reduction reactions can occur at the amino group, converting it to a secondary or tertiary amine.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are frequently used.
Substitution: Nucleophilic substitution reactions often involve reagents like sodium hydroxide (NaOH) or potassium carbonate (K2CO3).
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinone derivatives, while reduction can produce secondary or tertiary amines.
科学的研究の応用
[4-({[2-(4-Methoxyphenyl)ethyl]amino}methyl)phenoxy]acetic acid has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It finds applications in the development of new materials and as an intermediate in the production of pharmaceuticals.
作用機序
The mechanism of action of [4-({[2-(4-Methoxyphenyl)ethyl]amino}methyl)phenoxy]acetic acid involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in cancer cell proliferation, thereby exhibiting anticancer properties.
類似化合物との比較
Indole Derivatives: Indole derivatives share some structural similarities and are known for their diverse biological activities.
Uniqueness: The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties. This makes it a valuable compound for research and potential therapeutic applications.
特性
分子式 |
C18H21NO4 |
|---|---|
分子量 |
315.4 g/mol |
IUPAC名 |
2-[4-[[2-(4-methoxyphenyl)ethylamino]methyl]phenoxy]acetic acid |
InChI |
InChI=1S/C18H21NO4/c1-22-16-6-2-14(3-7-16)10-11-19-12-15-4-8-17(9-5-15)23-13-18(20)21/h2-9,19H,10-13H2,1H3,(H,20,21) |
InChIキー |
HNFLYORAQVXWEF-UHFFFAOYSA-N |
正規SMILES |
COC1=CC=C(C=C1)CCNCC2=CC=C(C=C2)OCC(=O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![N-{4-[(2-methyl-2,3-dihydro-4H-1,4-benzoxazin-4-yl)sulfonyl]phenyl}-1-adamantanecarboxamide](/img/structure/B13371038.png)

![1-[(2-Bromo-4,5-dimethylphenyl)sulfonyl]-4-(2-methoxyphenyl)piperazine](/img/structure/B13371050.png)
![6-(1,3-Benzodioxol-5-yl)-3-{[(2-phenylethyl)sulfanyl]methyl}[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B13371054.png)
![5-phenyl-3-(2,4,5-trimethoxybenzylidene)-1H-pyrano[3,4-b]quinolin-4(3H)-one](/img/structure/B13371073.png)
![4-(1-Benzofuran-2-yl)-2-[4-(2-pyrimidinyl)-1-piperazinyl]-5,6,7,8-tetrahydro-1-naphthalenecarbonitrile](/img/structure/B13371079.png)
![3-[(3-Ethoxy-4-isopropoxybenzyl)amino]-4-methylbenzoic acid](/img/structure/B13371087.png)
![2-{[4-(2-Chlorophenyl)-1-piperazinyl]sulfonyl}-4-isopropylphenyl methyl ether](/img/structure/B13371107.png)
![2-[3-(1-Benzofuran-2-yl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl]quinoline](/img/structure/B13371121.png)
![1-(3-chlorophenyl)-5-methyl-N-[2-oxo-4-(trifluoromethyl)-2H-chromen-7-yl]-1H-1,2,4-triazole-3-carboxamide](/img/structure/B13371122.png)

![Ethyl 1-[(2,5-diethoxyphenyl)sulfonyl]-4-piperidinecarboxylate](/img/structure/B13371130.png)
![1-(1,3-benzodioxol-5-ylmethyl)-3-[2-(5-bromo-2-thienyl)-2-oxoethyl]-3-hydroxy-1,3-dihydro-2H-indol-2-one](/img/structure/B13371135.png)
